General Uses: t-Boc-N-amido-PEG11-Amine is a PEG derivative containing an amino group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Scientific Field: Biomedical Engineering
Summary of Application: t-Boc-N-amido-PEG11-Amine is used in drug delivery systems.
Methods of Application: The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc.
Scientific Field: Biochemistry
Summary of Application: t-Boc-N-amido-PEG11-Amine is used in the synthesis of antibody-drug conjugates (ADCs).
Methods of Application: The compound is used as a cleavable linker in the synthesis of ADCs.
t-Boc-N-amido-PEG11-Amine is a polyethylene glycol (PEG) derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group and an amido linkage. It is commonly utilized in bioconjugation chemistry due to its unique structure, which enhances solubility and reactivity. The compound has a molecular formula of C29H60N2O13 and a molecular weight of 644.79 g/mol, making it a versatile building block for various chemical applications, particularly in drug delivery systems and materials science .
t-Boc-N-Amido-PEG11-Amine does not have a direct mechanism of action as it's a linker molecule. Its function is to covalently attach other molecules together in bioconjugation reactions [].
The biological activity of t-Boc-N-amido-PEG11-Amine is primarily attributed to its reactivity with biological molecules. Its amino group can form stable bonds with various targets, impacting cellular processes such as signaling pathways and gene expression. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous environments, making it suitable for biological applications .
The synthesis of t-Boc-N-amido-PEG11-Amine typically involves:
In industrial settings, the synthesis is optimized for higher yields and purity, often involving large-scale reactions under controlled conditions to ensure consistency and quality .
t-Boc-N-amido-PEG11-Amine finds applications in various fields:
Studies on t-Boc-N-amido-PEG11-Amine have shown its potential to interact with various biomolecules, influencing cellular functions. Its ability to form stable bonds through its amino group allows it to participate in significant biochemical processes, which can be harnessed in drug development and therapeutic applications .
Several compounds share structural similarities with t-Boc-N-amido-PEG11-Amine, each offering unique properties:
Compound Name | Key Features | Unique Aspects |
---|---|---|
t-Boc-N-amido-PEG8-Amine | Shorter PEG chain | May have different solubility profiles |
Boc-NH-PEG11-N3 | Contains azide group for Click Chemistry | Suitable for bioconjugation via Click reactions |
t-Boc-N-amido-PEG11-Tos | Contains tosyl group; easier nucleophilic substitution | Versatile for various coupling reactions |
Boc-NH-PEG11-Azide | Azide functionality; useful in bioconjugation | Engages in Click Chemistry |
These compounds are distinguished by their functional groups and chain lengths, which affect their reactivity and suitability for specific applications. t-Boc-N-amido-PEG11-Amine stands out due to its balance of hydrophilicity and reactivity, making it particularly valuable in bioconjugation and drug delivery contexts .